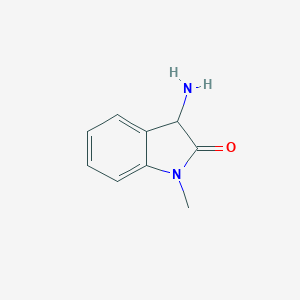
3-氨基-1-甲基吲哚-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
3,3-二取代氧吲哚的合成
3-氨基-1-甲基吲哚-2-酮用于合成3,3-二取代氧吲哚 . 这些氧吲哚是天然产物和药物中重要的结构单元 . 该反应在温和碱的存在下,借助微波加热进行 .
[3 + 2] 环加成反应
3-氨基-1-甲基吲哚-2-酮用于[3 + 2] 环加成反应 . 这些反应为合成各种五元杂环提供了简便的方法 . 这些反应的区域选择性和立体选择性已使用密度泛函理论进行了研究 .
异恶唑啉的合成
3-氨基-1-甲基吲哚-2-酮与腈氧化物的[3 + 2] 环加成反应可用于合成异恶唑啉 . 异恶唑啉是一类普遍存在的杂环,已广泛应用于有机化学 .
β-内酰胺和γ-氨基醇的合成
由3-氨基-1-甲基吲哚-2-酮合成的异恶唑啉可用作β-内酰胺和γ-氨基醇的合成子 .
金属催化反应中的配体
作用机制
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 3-Amino-1-methylindolin-2-one.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
One study suggests that a 3-substituted-indolin-2-one derivative significantly inhibited lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that 3-amino-1-methylindolin-2-one may have similar effects .
生物活性
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as N-methylisatinoxime, is a heterocyclic compound with notable biological activities. Its unique structure, featuring an indole core with an amino and methyl group, positions it as a valuable candidate in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one is C₉H₁₀N₂O, with a molecular weight of approximately 162.19 g/mol. The compound's structure can be characterized by the following features:
| Feature | Description |
|---|---|
| Indole Core | Fused benzene and pyrrole ring |
| Amino Group | Contributes to hydrogen bonding interactions |
| Methyl Group | Enhances lipophilicity and reactivity |
Antimicrobial Activity
Research indicates that 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one exhibits significant antimicrobial properties. It has been tested against various pathogens, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
- Candida albicans
In particular, studies have shown that this compound can inhibit the growth of MRSA with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . Its effectiveness against multidrug-resistant strains highlights its potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory and Antioxidant Properties
The compound has also been recognized for its anti-inflammatory and antioxidant activities. In vitro studies demonstrate that it can reduce inflammatory markers and oxidative stress in various cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to inflammation and oxidative damage.
Anticancer Potential
The anticancer properties of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one have garnered attention in recent research. It has shown preferential suppression of rapidly dividing cancer cells, particularly in lung cancer cell lines (A549) compared to non-tumor fibroblasts . The compound's ability to inhibit tumor growth suggests potential applications in cancer therapy.
The biological activity of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one is attributed to its interactions with various molecular targets:
- Enzymatic Inhibition : The amino group allows for hydrogen bonding with enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses and cancer progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one:
- Antimicrobial Study : A study reported that the compound exhibited potent antibacterial activity against MRSA strains, making it a promising candidate for further development as an antibacterial agent.
- Cytotoxicity Evaluation : In another study focusing on its anticancer properties, compounds derived from this indole derivative demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
属性
IUPAC Name |
3-amino-1-methyl-3H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWLKZYQAQNZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














